![molecular formula C16H17NO4 B5883096 N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder with a molecular formula of C16H19NO4 and a molecular weight of 285.33 g/mol. This compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide is related to its activity as a dopamine D2 receptor antagonist. This compound binds to the dopamine D2 receptor and blocks the activity of dopamine, which is a neurotransmitter that plays a role in regulating movement, motivation, and reward.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide are related to its activity as a dopamine D2 receptor antagonist. This compound has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in movement and motivation. Additionally, it has been shown to have antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide in lab experiments is its selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well-established.
Future Directions
There are several potential future directions for research on N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide. One area of interest is its potential applications in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans. Finally, this compound could be used as a tool for studying the role of dopamine in other neurological disorders, such as schizophrenia.
Synthesis Methods
The synthesis of N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-(hydroxymethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have activity as a selective dopamine D2 receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, it has been studied for its potential applications in the treatment of Parkinson's disease.
properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-13-7-12(8-14(9-13)21-2)16(19)17-15-6-4-3-5-11(15)10-18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHZVMCSBMNNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide |
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